molecular formula C13H14Br2N4O2S B2775585 4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole CAS No. 324579-62-6

4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole

Cat. No. B2775585
CAS RN: 324579-62-6
M. Wt: 450.15
InChI Key: VKDXGOCKQQKZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Overview of 1,2,4-Triazole Derivatives

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents against various bacterial and fungal pathogens. For example, certain 1,2,4-triazole compounds have shown potent activity against Staphylococcus aureus, a common cause of bacterial infections (Li & Zhang, 2021). Similarly, Kazeminejad et al. (2022) highlighted the antifungal potential of 1,2,4-triazoles, emphasizing their importance in addressing drug resistance and toxicity issues in current antifungal therapies (Kazeminejad et al., 2022).

Anticancer Research

The exploration of 1,2,4-triazole derivatives in anticancer research has uncovered promising compounds with potential therapeutic applications. These derivatives have been found to possess anticancer activities through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis in cancer cells (Xu, Zhao, & Liu, 2019). The development of 1,2,4-triazole-containing hybrids as anticancer agents highlights the structural versatility of these compounds in designing novel therapies for cancer treatment.

Applications in Material Science

1,2,4-Triazole derivatives also play a critical role in material science, particularly in developing proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) reviewed the use of 1,2,4-triazole and its derivatives in creating high-performance, heat-resistant, and electrochemically stable proton-conducting membranes, showcasing their potential in energy applications (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

The application of 1,2,4-triazole derivatives extends to corrosion inhibition, where they are used to protect metal surfaces from corrosion. Hrimla et al. (2021) discussed the efficiency of 1,2,4-triazole compounds as corrosion inhibitors for various metals and their alloys in aggressive media, highlighting their environmental friendliness and stability (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

properties

IUPAC Name

4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDXGOCKQQKZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.